![molecular formula C17H14ClN3O2S B10866174 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetohydrazide](/img/structure/B10866174.png)
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetohydrazide
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Overview
Description
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetohydrazide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloro-substituted quinoline ring, a phenyl group, and a sulfanyl-acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the quinoline core, which can be synthesized through the Friedländer synthesis. This involves the condensation of aniline derivatives with β-ketoesters in the presence of a strong acid catalyst. The resulting quinoline derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Next, the phenyl group is introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of the chloroquinoline derivative with phenylboronic acid in the presence of a palladium catalyst and a base. The sulfanyl-acetohydrazide moiety is then attached through a nucleophilic substitution reaction, where the chloroquinoline derivative reacts with a thiol compound followed by the addition of hydrazine hydrate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Friedländer synthesis and Suzuki-Miyaura coupling to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinoline ring can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Aminoquinoline derivatives, alkoxyquinoline derivatives
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline and hydrazide have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
A study demonstrated that synthesized derivatives of quinoline compounds exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against M. smegmatis, suggesting strong potential as antibacterial agents . The presence of the sulfanyl group in the structure is believed to enhance the antimicrobial activity by improving lipophilicity and interaction with bacterial cell membranes.
Anticancer Properties
The anticancer potential of 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetohydrazide is particularly noteworthy. Various studies have reported that quinoline derivatives possess selective targeting capabilities towards cancerous cells, leading to significant antiproliferative effects. For example, a series of synthesized compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines such as HCT116 and MCF7 .
The mechanism of action is thought to involve the induction of apoptosis in cancer cells through specific interactions with cellular targets, which could be attributed to the structural features of the compound .
Pharmacological Applications
Beyond antimicrobial and anticancer activities, there are indications that this compound may have broader pharmacological applications. The ability to modify the hydrazide structure allows for the synthesis of a variety of derivatives that can be screened for different biological activities, including anti-inflammatory and analgesic effects.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study on quinoline derivatives showed promising results against resistant strains of bacteria, indicating potential for development into new antibiotics.
- Cancer Treatment : Research involving hydrazone derivatives demonstrated significant tumor reduction in animal models when administered alongside standard chemotherapy treatments .
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid
- 2-Chloroquinoline-3-carbaldehyde
- Imidazole-containing compounds
Uniqueness
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetohydrazide is unique due to its combination of a chloro-substituted quinoline ring, a phenyl group, and a sulfanyl-acetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetohydrazide is a derivative of the quinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C22H19ClN4O2S |
Molecular Weight | 438.93 g/mol |
LogP | 5.5744 |
Polar Surface Area | 54.846 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 2 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, quinoline-based derivatives have shown effectiveness against various gram-negative bacteria, suggesting a promising role in treating infections .
Antifungal Activity
In a comparative study, quinoline derivatives demonstrated potent antifungal activity with minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents. The structure-function relationship indicated that the presence of specific functional groups enhances antifungal efficacy .
Anti-inflammatory and Analgesic Properties
Compounds within this chemical class have also been evaluated for their anti-inflammatory and analgesic properties. For instance, related compounds exhibited low cytotoxicity while maintaining potent anti-inflammatory effects in preclinical models . This suggests that This compound may share similar therapeutic benefits.
The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and fungal metabolism, disrupting their growth.
- Modulation of Inflammatory Pathways : By interfering with inflammatory mediators, it may reduce inflammation and associated pain.
- Antioxidant Properties : Some studies suggest that quinoline derivatives possess antioxidant properties that contribute to their overall biological activity.
Study on Antimicrobial Efficacy
A recent research publication highlighted the antimicrobial efficacy of a series of quinoline derivatives, including compounds structurally similar to This compound . The study reported MIC values ranging from 4.39 µM to 32 µg/mL against various pathogens, demonstrating significant potential for clinical applications in infectious diseases .
Anti-inflammatory Research
Another study investigated the anti-inflammatory effects of related compounds in rat models. The results showed that these compounds effectively reduced inflammation markers with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Properties
Molecular Formula |
C17H14ClN3O2S |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]acetohydrazide |
InChI |
InChI=1S/C17H14ClN3O2S/c18-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)16(17(23)20-13)24-9-14(22)21-19/h1-8H,9,19H2,(H,20,23)(H,21,22) |
InChI Key |
FTHSPSPRIZVHAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SCC(=O)NN |
Origin of Product |
United States |
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